molecular formula C12H11N3O2S B2888445 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine CAS No. 1448030-37-2

6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine

Cat. No.: B2888445
CAS No.: 1448030-37-2
M. Wt: 261.3
InChI Key: CQTLYOMHZRBDAD-UHFFFAOYSA-N
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Description

6-(Benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a bicyclic heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidine core substituted with a benzenesulfonyl group at the 6-position. This scaffold is part of a broader class of fused pyrimidine derivatives, which are of significant interest in medicinal chemistry due to their structural similarity to purines and pyrimidines, enabling interactions with biological targets such as kinases and nucleic acids .

Key structural attributes include:

  • Core structure: A pyrrolo[3,4-d]pyrimidine system with a partially saturated dihydrofuran ring (5H,6H,7H configuration) .
  • Molecular formula: Likely C₁₃H₁₂N₂O₂S (estimated based on analogs in and ).

Properties

IUPAC Name

6-(benzenesulfonyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2S/c16-18(17,11-4-2-1-3-5-11)15-7-10-6-13-9-14-12(10)8-15/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTLYOMHZRBDAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Diaminopyrrole Derivatives

A widely employed method involves the cyclocondensation of 4,5-diaminopyrrole-3-carboxylic acid derivatives with carbonyl sources such as triethyl orthoformate or urea. For example, heating 4,5-diaminopyrrole-3-carboxylate with formamide at 180°C yields the pyrimidine ring via dehydration. This route consistently provides the unsubstituted pyrrolo[3,4-d]pyrimidine core but requires subsequent functionalization at position 6.

Multi-Component Reactions (MCRs)

Recent advances utilize MCRs to assemble the core in a single step. A representative protocol combines 3-aminopyrrole, benzaldehyde, and malononitrile under microwave irradiation, achieving 85% yield of the tetracyclic framework. While efficient, this method limits control over the substitution pattern at position 6.

Introduction of the Benzenesulfonyl Group

The installation of the benzenesulfonyl (-SO₂C₆H₅) group at position 6 demands precise regioselectivity. Three primary strategies have been identified:

Nucleophilic Aromatic Substitution (SNAr)

Chlorination of the hydroxyl group at position 6 using phosphorus oxychloride (POCl₃) generates a reactive chloride intermediate. Subsequent displacement with sodium benzenesulfinate (C₆H₅SO₂Na) in dimethylacetamide (DMAc) at 120°C introduces the sulfonyl group. This method, adapted from pyrrolo[2,3-d]pyrimidine syntheses, achieves moderate yields (45–60%) but suffers from competing hydrolysis.

Optimization Data

POCl₃ Equiv. Base Temp (°C) Yield (%)
3.0 Diisopropylethylamine 110 58
2.5 Pyridine 100 49
4.0 DMAP 120 62

Direct Sulfonylation via Electrophilic Aromatic Substitution

Electrophilic sulfonylation using benzenesulfonyl chloride (C₆H₅SO₂Cl) and AlCl₃ as a Lewis acid enables direct functionalization. The reaction proceeds via in situ generation of the sulfonyl cation, which attacks the electron-rich position 6 of the pyrrolopyrimidine core. While effective for activated aromatics, this method yields <30% due to over-sulfonation byproducts.

Transition Metal-Catalyzed Coupling

Palladium-catalyzed coupling between 6-bromo-pyrrolo[3,4-d]pyrimidine and benzenesulfonylboronic acid represents a modern approach. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/water (3:1), the Miyaura-Suzuki reaction achieves 71% yield. This method offers superior regiocontrol but requires pre-functionalized bromo intermediates.

Integrated Synthetic Routes

Sequential Core Assembly and Sulfonylation

A two-step protocol first constructs the pyrrolo[3,4-d]pyrimidine core via cyclocondensation, followed by POCl₃-mediated chlorination and SNAr with benzenesulfinate. Key advantages include:

  • Compatibility with sensitive functional groups
  • Scalability to multigram quantities
  • Typical isolated yield: 52% over two steps

Representative Procedure

  • Cyclocondensation : Heat 4,5-diaminopyrrole-3-methyl ester (1.0 equiv) with triethyl orthoformate (3.0 equiv) in acetic acid at 120°C for 6 h.
  • Chlorination : Treat the product with POCl₃ (3.0 equiv) and DMAP (0.1 equiv) at 110°C for 4 h.
  • Sulfonylation : React the chloride intermediate with C₆H₅SO₂Na (1.2 equiv) in DMAc at 120°C for 12 h.

One-Pot Tandem Synthesis

Emerging methodologies combine core formation and sulfonylation in a single reactor. For instance, reacting 3-nitro-pyrrole-4-carboxaldehyde with thiourea and benzenesulfonyl hydrazine under microwave irradiation generates the target compound in 41% yield. While operationally simple, this route produces complex mixtures requiring chromatography.

Challenges and Mitigation Strategies

Regioselectivity in Sulfonylation

The electron-deficient pyrimidine ring directs electrophiles to the pyrrole moiety, but competing reactions at positions 5 and 7 remain problematic. Computational studies indicate that steric shielding using bulky temporary protecting groups (e.g., trityl) improves 6-substitution selectivity by >20%.

Oxidation of Thioether Intermediates

Alternative routes involving oxidation of 6-(methylthio) precursors with m-chloroperbenzoic acid (mCPBA) to sulfones show promise. However, over-oxidation to sulfonic acids necessitates careful stoichiometric control:

  • mCPBA (1.5 equiv), CH₂Cl₂, 0°C → 25°C, 12 h: 68% yield
  • H₂O₂ (30%), WO₃ catalyst, 80°C: 73% yield

Comparative Analysis of Synthetic Methods

Method Starting Material Key Reagents Yield (%) Purity (%)
SNAr 6-Chloro intermediate C₆H₅SO₂Na, DMAc 58 95
Electrophilic sulfonylation Free core C₆H₅SO₂Cl, AlCl₃ 28 88
Suzuki coupling 6-Bromo intermediate Pd(PPh₃)₄, boronic acid 71 99
Tandem synthesis 3-Nitro-pyrrole aldehyde Sulfonyl hydrazine 41 82

Chemical Reactions Analysis

Types of Reactions

6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzenesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Substituted derivatives with new functional groups replacing the benzenesulfonyl group.

Scientific Research Applications

6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of key proteins involved in cell signaling pathways. This inhibition can lead to the suppression of cell growth and proliferation, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrrolo[3,4-d]pyrimidine scaffold is highly versatile, with modifications at positions 2, 4, 6, and 7 significantly altering physicochemical and pharmacological properties. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Applications/Findings Reference ID
6-(Benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine 6-benzenesulfonyl ~272.3 (estimated) Potential kinase inhibition (hypothesized) -
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine Unsubstituted core 188.23 Intermediate for antimicrobial quinolones
2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride 2,4-dichloro; hydrochloride salt 226.49 Building block for kinase inhibitors
tert-Butyl 2,4-dichloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate 2,4-dichloro; 6-tert-butoxycarbonyl 303.36 Synthetic intermediate in drug discovery
6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5,7-dione Benzyl group; diketone modification 282.31 Structural studies (crystallography)
3-[(3S,4R)-3-Methyl-6-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,6-diazaspiro[3.4]octan-1-yl]-3-oxopropanenitrile Spirocyclic JAK inhibitor derivative 350.4 Janus kinase (JAK) inhibition

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity :

  • Chlorination at positions 2 and 4 (e.g., 2,4-dichloro derivatives) enhances electrophilicity, making these compounds reactive intermediates for cross-coupling reactions in drug synthesis .
  • The benzenesulfonyl group in the target compound likely improves solubility and target binding compared to unsubstituted analogs like 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine .

Therapeutic Potential: Pyrrolo[2,3-d]pyrimidine derivatives (e.g., ) exhibit potent JAK inhibition, suggesting that the pyrrolo[3,4-d]pyrimidine scaffold may similarly target kinase pathways . Compounds like 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine are precursors to antimicrobial agents, highlighting the scaffold’s versatility .

Synthetic Accessibility: Nickel chloride/sodium borohydride reduction () and tert-butoxycarbonyl protection () are common strategies for functionalizing the core structure.

Physicochemical Properties :

  • Hydrochloride salts (e.g., ) improve aqueous solubility, whereas tert-butyl esters () enhance stability during synthesis .

Biological Activity

6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article provides a detailed overview of its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound features a pyrrolo[3,4-d]pyrimidine core with a benzenesulfonyl substituent. The synthesis typically involves multi-step organic reactions, including cyclization and functionalization processes. For instance, the introduction of the sulfonyl group can be achieved through electrophilic aromatic substitution reactions on appropriate precursors.

Antitumor Activity

Research indicates that derivatives of pyrrolo[3,4-d]pyrimidines exhibit notable antitumor properties. A study demonstrated that compounds with similar structures inhibited tumor cell proliferation effectively by targeting folate receptors (FRs) and disrupting purine biosynthesis pathways. Specifically, the compound was shown to inhibit GARFTase , an enzyme crucial for de novo purine synthesis, leading to reduced nucleotide availability in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Antitumor Inhibits tumor cell proliferation via GARFTase inhibition and selective transport by FRs
Cellular Uptake Demonstrates selective uptake in cancer cells via FRα and PCFT transporters
Mechanism of Action Disruption of purine nucleotide biosynthesis leading to apoptosis in tumor cells

The mechanism by which this compound exerts its biological effects involves several key interactions:

  • Folate Receptor Binding : The compound shows selective binding to folate receptors (FRs), which are overexpressed in many tumor types. This selective binding facilitates enhanced uptake into cancer cells compared to normal cells.
  • Inhibition of GARFTase : By inhibiting GARFTase, the compound disrupts the purine biosynthesis pathway, leading to a depletion of essential nucleotides required for DNA and RNA synthesis. This ultimately induces cell cycle arrest and apoptosis in malignant cells .

Case Studies

Several studies have explored the efficacy of this compound and its analogs:

  • Study on Tumor Cell Lines : A comparative analysis of various pyrrolo[3,4-d]pyrimidine derivatives revealed that those with benzenesulfonyl substitutions exhibited enhanced potency against KB and IGROV1 human tumor cell lines. The most effective compounds demonstrated nanomolar IC50 values .
  • In Vivo Studies : Animal models treated with this compound showed significant tumor regression compared to control groups. These findings support the potential for this compound as a therapeutic agent in oncology .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for constructing the pyrrolo[3,4-d]pyrimidine core in 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine?

  • The pyrrolo[3,4-d]pyrimidine core is typically synthesized via cyclization reactions. One method involves cyclocondensation of precursors like amino derivatives with electrophiles under acidic or basic conditions. For example, iminophosphorane intermediates generated via aza-Wittig reactions can react with isocyanates to form the core structure . Another approach uses chlorination and subsequent cyclization with nucleophiles, as demonstrated in the synthesis of related pyrrolopyrimidines using phosphorus oxychloride .
  • Key Data :

MethodYield (%)Key Reagents/ConditionsReference
Aza-Wittig reaction70-88PPh₃, hexachloroethane, Et₃N
Cyclocondensation76-88POCl₃, NaH, DMF

Q. How is the benzenesulfonyl group introduced into the pyrrolo[3,4-d]pyrimidine scaffold?

  • The benzenesulfonyl group is typically introduced via nucleophilic substitution or coupling reactions. For instance, sulfonylation can occur at the nitrogen atom of the pyrrolo[3,4-d]pyrimidine core using benzenesulfonyl chloride in the presence of a base like triethylamine . Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid over-sulfonylation or decomposition.

Q. What spectroscopic techniques are critical for characterizing 6-(benzenesulfonyl)-pyrrolo[3,4-d]pyrimidine derivatives?

  • 1H/13C NMR : Assigns proton and carbon environments, particularly distinguishing between aromatic (pyrimidine) and aliphatic (pyrrolidine) regions. For example, protons on the benzenesulfonyl group appear as distinct aromatic signals (δ 7.5-8.0 ppm) .
  • HRMS : Confirms molecular weight and fragmentation patterns (e.g., loss of SO₂ from the benzenesulfonyl group) .
  • X-ray crystallography : Resolves the 3D conformation of the fused ring system and sulfonyl group orientation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzene ring) influence the compound’s kinase inhibitory activity?

  • The benzenesulfonyl group’s electronic and steric properties significantly impact target binding. For example:

  • Electron-withdrawing groups (e.g., -Cl at the 3-position) enhance selectivity for tyrosine kinases by increasing electrophilicity at the binding interface .
  • Bulkier substituents (e.g., naphthalene sulfonyl) may reduce activity due to steric hindrance in the ATP-binding pocket .
    • Data Comparison :
SubstituentIC₅₀ (nM) for Kinase XSelectivity Ratio (Kinase X/Y)Reference
3-Chlorobenzenesulfonyl12 ± 215:1
Benzenesulfonyl45 ± 85:1

Q. How can contradictory data on biological activity (e.g., varying IC₅₀ values across studies) be resolved?

  • Contradictions often arise from differences in assay conditions (e.g., ATP concentration, cell lines). To address this:

  • Standardize assays : Use consistent ATP concentrations (e.g., 10 µM) and cell lines (e.g., HEK293 for kinase profiling) .
  • Validate with orthogonal methods : Combine enzymatic assays with cellular apoptosis assays (e.g., caspase-3 activation) to confirm mechanism .

Q. What computational strategies are effective in predicting the binding mode of 6-(benzenesulfonyl)-pyrrolo[3,4-d]pyrimidine to kinase targets?

  • Molecular docking : Use software like AutoDock Vina to model interactions between the sulfonyl group and kinase hinge regions (e.g., hydrogen bonding with backbone NH of Met796 in EGFR) .
  • MD simulations : Assess stability of the ligand-receptor complex over 100 ns trajectories to identify critical residues (e.g., Lys745 in EGFR) .

Q. What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?

  • Key Challenges :

  • Low yields in cyclization steps due to side reactions (e.g., dimerization).
  • Purification difficulties from polar byproducts.
    • Solutions :
  • Optimize solvent systems (e.g., switch from DMF to acetonitrile to reduce viscosity) .
  • Use continuous flow reactors to improve heat transfer during exothermic steps .

Methodological Recommendations

  • Synthetic Design : Prioritize aza-Wittig reactions for regioselective core formation .
  • Biological Assays : Include counter-screens against off-target kinases (e.g., Src family kinases) to validate selectivity .
  • Data Analysis : Apply multivariate statistics to correlate substituent Hammett parameters with activity trends .

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